molecular formula C30H21ClN2O4S2 B12011943 Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-98-7

Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12011943
CAS No.: 617696-98-7
M. Wt: 573.1 g/mol
InChI Key: DNWZRMIAFCILSX-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorophenylacetic acid, under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is formed through a condensation reaction between a thiophene derivative and an appropriate amine, followed by cyclization.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a multi-step process involving the condensation of a suitable aldehyde with a guanidine derivative, followed by cyclization.

    Final Coupling Reaction: The final step involves the coupling of the furan, thiazole, and pyrimidine intermediates through a series of condensation and cyclization reactions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorophenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.

Scientific Research Applications

Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple functional groups, which contribute to its diverse chemical and biological properties.

Properties

CAS No.

617696-98-7

Molecular Formula

C30H21ClN2O4S2

Molecular Weight

573.1 g/mol

IUPAC Name

benzyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H21ClN2O4S2/c1-18-26(29(35)36-17-19-8-3-2-4-9-19)27(24-12-7-15-38-24)33-28(34)25(39-30(33)32-18)16-20-13-14-23(37-20)21-10-5-6-11-22(21)31/h2-16,27H,17H2,1H3/b25-16+

InChI Key

DNWZRMIAFCILSX-PCLIKHOPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.